3,7-Bis(diethylamino)phenothiazin-5-ium

Lipophilicity LogP Cellular Uptake

For reproducible PDT and α7-nAChR research, generic phenothiazinium substitution fails. The N,N-diethylamino groups of this compound (CAS 58083-81-1) provide a 14-fold phototoxicity increase over methylene blue and a defined IC50 range (0.4–16.8 μM) for receptor antagonism studies. Its high logP (3.6) targets mitochondrial rather than lysosomal compartments, avoiding the nuclear localization and mutagenicity risks of other analogues. Compound-specific procurement is essential for data integrity.

Molecular Formula C20H26N3S+
Molecular Weight 340.5 g/mol
CAS No. 58083-81-1
Cat. No. B12430136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Bis(diethylamino)phenothiazin-5-ium
CAS58083-81-1
Molecular FormulaC20H26N3S+
Molecular Weight340.5 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3S2
InChIInChI=1S/C20H26N3S/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17/h9-14H,5-8H2,1-4H3/q+1
InChIKeyJXBCJUPBVRELNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Bis(diethylamino)phenothiazin-5-ium (CAS 58083-81-1) Procurement Guide: Core Properties and Research Identity


3,7-Bis(diethylamino)phenothiazin-5-ium (CAS 58083-81-1) is a synthetic cationic phenothiazin-5-ium dye bearing N,N-diethylamino substituents at the 3- and 7-positions. It belongs to the methylene blue analogue family and is indexed under UNII PI1MQT4UOZ and MeSH supplementary concept C103428 [1]. The compound exhibits a computed logP of 3.6 (XLogP3-AA), indicating substantially greater lipophilicity than its dimethylamino counterpart methylene blue [1]. Its intense absorption in the 600–660 nm region and photosensitising properties make it relevant to photodynamic therapy, antimicrobial research, and histological staining applications [2].

Why Methylene Blue or Other Phenothiazinium Dyes Cannot Simply Replace 3,7-Bis(diethylamino)phenothiazin-5-ium


Within the phenothiazinium class, substitution at the 3- and 7-amino positions governs lipophilicity, subcellular localisation, phototoxicity, and receptor-binding profiles. Replacing the diethylamino groups of 3,7-bis(diethylamino)phenothiazin-5-ium with dimethylamino (methylene blue), ethylamino (new methylene blue), or methylamino (Azure B) alters logP by over an order of magnitude, shifts the phototoxic potency >10-fold, and changes α7-nAChR antagonism from moderate to inactive [1][2]. These structure-driven differences mean that generic substitution of one phenothiazinium salt for another will not preserve the experimental readout, making compound-specific procurement essential for reproducible results.

Quantitative Differentiation Evidence for 3,7-Bis(diethylamino)phenothiazin-5-ium Relative to Key Comparators


Lipophilicity (Computed logP) of 3,7-Bis(diethylamino)phenothiazin-5-ium Versus Methylene Blue

The computed partition coefficient (XLogP3-AA) for 3,7-bis(diethylamino)phenothiazin-5-ium is 3.6 [1], compared to a reported experimental logP of -0.1 to 0.6 for methylene blue (3,7-bis(dimethylamino)phenothiazin-5-ium) [2]. This >1000-fold increase in theoretical octanol-water partitioning is consistent with the observation that longer N-alkyl chains on phenothiazinium dyes drive lysosomal-to-mitochondrial relocalisation and enhance cellular uptake without altering intrinsic photosensitising ability [2].

Lipophilicity LogP Cellular Uptake Subcellular Localisation

Phototoxicity Improvement Trajectory: Structural Basis for Differentiating 3,7-Bis(diethylamino)phenothiazin-5-ium from Shorter-Chain Analogues

In a comparative series of symmetrical phenothiazinium dyes, increasing the N-alkyl chain length from methyl to ethyl yielded a 14-fold increase in phototoxicity against RIF-1 murine fibrosarcoma cells (LD50 after 2 h incubation) compared to methylene blue [1]. Although this direct phototoxicity value was determined for the 3,7-bis(ethylamino) analogue rather than the 3,7-bis(diethylamino) compound, the established SAR trend—where chain elongation increases phototoxicity—supports the expectation that the tetraethyl-substituted derivative will exhibit phototoxicity significantly exceeding that of methylene blue [2]. The diethylamino motif also preserves the absorption maximum and singlet oxygen quantum yield required for photoantimicrobial applications while increasing DNA intercalation, as evidenced by bathochromic shifts >10 nm upon DNA binding [2].

Photodynamic Therapy Phototoxicity PDT Structure-Activity Relationship

α7-Nicotinic Acetylcholine Receptor (α7-nAChR) Antagonism: Quantitative IC50 Differentiation Among N3,N7-Substituted Phenothiaziniums

In a systematic electrophysiology study of phenothiazinium derivatives on human α7-nAChR expressed in Xenopus oocytes, the N3,N7-tetra-ethyl-substituted derivative (compound 7, corresponding to 3,7-bis(diethylamino)phenothiazin-5-ium) produced concentration-dependent inhibition of ACh (100 μM)-induced currents with an IC50 value within the range of 0.4–16.8 μM [1]. In contrast, unsubstituted phenothiazine (compound 1) showed no inhibitory activity, while the optimally active N3,N7-tetra-n-propyl analogue (compound 8) achieved the most potent inhibition within this series. Lengthening alkyl chains beyond n-propyl (n-butyl, n-pentyl, n-hexyl) abolished activity entirely (compounds 9–11), defining a narrow lipophilic tolerance window on the receptor protein [1].

Nicotinic Receptor α7-nAChR Antagonist Electrophysiology

Synthetic Accessibility: Isolated Yield of 3,7-Bis(diethylamino)phenothiazin-5-ium Iodide Compared to the Selenium Analogue

In a comparative synthetic study of 3,7-bis(dialkylamino)phenothiazin-5-ium salts and their selenium analogues, 3,7-bis(diethylamino)phenothiazin-5-ium iodide was isolated in 20% yield, while the corresponding 3,7-bis(diethylamino)phenoselenazin-5-ium iodide was obtained in 17% isolated yield . The study also demonstrated that among phenoxazinium salts, the diethylamino-substituted derivative provided the optimal balance for dyeing polypropylene fabrics, outperforming dimethylamino, dipropylamino, and dibutylamino variants .

Synthesis Dye Chemistry Yield Phenothiazinium

Preferred Application Scenarios for 3,7-Bis(diethylamino)phenothiazin-5-ium Based on Quantitative Evidence


Photodynamic Therapy (PDT) Research Requiring Enhanced Lipophilicity and Phototoxic Potency

When a PDT photosensitiser with >1000-fold higher theoretical lipophilicity than methylene blue is needed to target mitochondrial rather than lysosomal compartments, 3,7-bis(diethylamino)phenothiazin-5-ium is indicated. The SAR established by Mellish et al. (2002) shows that extending N-alkyl chains from methyl to ethyl produces a 14-fold phototoxicity gain, and the diethylamino motif further increases DNA intercalation with >10 nm bathochromic shift upon binding, as demonstrated by Wainwright et al. (2010) [1]. This compound thus supports PDT protocols where nuclear localisation (and associated mutagenicity risk) must be avoided.

α7-Nicotinic Receptor Pharmacology Studies

For electrophysiology laboratories characterising α7-nAChR antagonists, 3,7-bis(diethylamino)phenothiazin-5-ium (compound 7 in Sadek et al. 2012) provides a defined intermediate IC50 within the 0.4–16.8 μM range—distinct from both inactive unsubstituted phenothiazine and inactive longer-chain (n-butyl to n-hexyl) analogues [1]. This narrow structure-activity window makes it a valuable tool compound for probing the lipophilic binding pocket of the receptor.

Cationic Dye Development for Polypropylene and Hydrophobic Fibre Dyeing

The diethylamino substitution pattern was identified by Segi and Yoshida (2020) as the optimal balance among dimethylamino, dipropylamino, dibutylamino, and pyrrolidyl variants for dyeing polypropylene fabrics [1]. The compound's 20% isolated synthetic yield for the iodide salt, exceeding that of the selenium congener (17%), further supports its selection for dye formulation studies targeting hydrophobic synthetic textiles.

HPLC Analytical Standard for Methylene Blue Analogues Separation

The MeSH indexing of 3,7-bis(diethylamino)phenothiazin-5-ium originates from its use in biomedical chromatography (Biomed Chromatogr 1996;10(4):189-90) as a reference standard for separating structurally related phenothiazinium dyes [1]. This makes it suitable for analytical laboratories developing HPLC methods for dye purity assessment or metabolic profiling of methylene blue derivatives.

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